3-Bromo-5-fluoro-2-(trifluoromethyl)indole
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Overview
Description
3-Bromo-5-fluoro-2-(trifluoromethyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, fluorine, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole typically involves multi-step reactions. One common method includes:
Bromination: Introduction of a bromine atom to the indole ring.
Fluorination: Addition of a fluorine atom at the desired position.
Trifluoromethylation: Incorporation of a trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-(trifluoromethyl)indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.
Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products
Substituted Indoles: Products formed by substitution reactions.
Oxindoles and Indolines: Products formed by oxidation and reduction reactions.
Scientific Research Applications
3-Bromo-5-fluoro-2-(trifluoromethyl)indole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-(trifluoromethyl)indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-methylindole
- 3-Bromo-5-fluoro-2-chloroindole
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
The unique combination of bromine, fluorine, and trifluoromethyl groups in 3-Bromo-5-fluoro-2-(trifluoromethyl)indole imparts distinct chemical properties, making it a valuable compound for various applications. Its enhanced reactivity and binding affinity set it apart from other similar compounds .
Properties
Molecular Formula |
C9H4BrF4N |
---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H4BrF4N/c10-7-5-3-4(11)1-2-6(5)15-8(7)9(12,13)14/h1-3,15H |
InChI Key |
TWEBZVLALBAXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(F)(F)F)Br |
Origin of Product |
United States |
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